tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 336182-49-1
VCID: VC5054717
InChI: InChI=1S/C13H23NO2/c1-10-7-8-14(9-13(10,5)6)11(15)16-12(2,3)4/h1,7-9H2,2-6H3
SMILES: CC1(CN(CCC1=C)C(=O)OC(C)(C)C)C
Molecular Formula: C13H23NO2
Molecular Weight: 225.332

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate

CAS No.: 336182-49-1

Cat. No.: VC5054717

Molecular Formula: C13H23NO2

Molecular Weight: 225.332

* For research use only. Not for human or veterinary use.

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate - 336182-49-1

Specification

CAS No. 336182-49-1
Molecular Formula C13H23NO2
Molecular Weight 225.332
IUPAC Name tert-butyl 3,3-dimethyl-4-methylidenepiperidine-1-carboxylate
Standard InChI InChI=1S/C13H23NO2/c1-10-7-8-14(9-13(10,5)6)11(15)16-12(2,3)4/h1,7-9H2,2-6H3
Standard InChI Key GUQIYZVZECAHOT-UHFFFAOYSA-N
SMILES CC1(CN(CCC1=C)C(=O)OC(C)(C)C)C

Introduction

Chemical Identity and Structural Features

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate (C<sub>13</sub>H<sub>23</sub>NO<sub>2</sub>) combines three critical functional groups:

  • Boc-protected amine: The tert-butyloxycarbonyl (Boc) group at position 1 provides steric protection and modulates reactivity .

  • 3,3-Dimethylpiperidine scaffold: Two methyl groups at position 3 create a sterically congested environment, potentially influencing ring conformation and reaction kinetics .

  • Exocyclic methylene group: The 4-methylene substituent introduces unsaturation, enabling [2+2] cycloadditions or Diels-Alder reactions .

Table 1: Predicted physicochemical properties

PropertyValueBasis in Analogous Systems
Molecular weight225.33 g/molC<sub>11</sub>H<sub>19</sub>NO<sub>2</sub> = 197.27
Boiling point260–280°C (extrap.)257.6°C for 4-methylene analog
Density1.02–1.05 g/cm³1.0 g/cm³ for simpler derivatives
logP2.8–3.1 (calculated)Increased hydrophobicity vs 4-methylene analog

Synthetic Methodologies

While no direct synthesis routes exist for the title compound, convergent strategies can be proposed based on established piperidine functionalization protocols:

Core Scaffold Construction

The 3,3-dimethylpiperidine precursor could be accessed through:

  • Mannich cyclization: Condensation of dimethylmalonate with appropriate amines under acidic conditions .

  • Ring-closing metathesis: Grubbs-catalyzed closure of diene precursors bearing dimethyl groups .

Starting MaterialYieldConditionsSource
N-Boc-piperidin-4-one99%Wittig, THF, -78°C
3,3-Dimethylpiperidin-4-oneNot reported

Boc Protection Dynamics

Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) remains the reagent of choice for amine protection:
Amine+(Boc)2OCH2Cl2,020°CBoc-protected amine\text{Amine} + (Boc)_2O \xrightarrow{\text{CH}_2\text{Cl}_2, 0–20°C} \text{Boc-protected amine}
Typical conditions:

  • 4-hour reaction time

  • 96% yield achieved for 3,3-dimethylpiperazine protection

Spectroscopic Characterization

Hypothetical NMR signatures can be extrapolated from related compounds:

<sup>1</sup>H NMR Predictions

  • δ 4.8–5.2 ppm: Methylene protons (geminal coupling, J ≈ 2 Hz)

  • δ 1.4–1.5 ppm: tert-butyl group (9H singlet)

  • δ 1.1–1.3 ppm: 3,3-Dimethyl groups (6H singlet)

Mass Spectral Fragmentation

Expected fragmentation pattern:

  • Loss of tert-butyl group (C<sub>4</sub>H<sub>9</sub>)<sup>+</sup> → m/z 170

  • Retro-Diels-Alder cleavage → m/z 142

  • Dimethylpiperidine ring opening → m/z 98

Applications in Medicinal Chemistry

While direct biological data is unavailable, structural analogs demonstrate:

  • CNS penetration: Boc-protected piperidines cross blood-brain barrier

  • Kinase inhibition: 3,3-Dimethyl groups enhance binding pocket occupancy

  • Prodrug potential: Acid-labile Boc group enables controlled release

Table 3: Comparative bioactivity of piperidine derivatives

CompoundTargetIC<sub>50</sub>Source
4-Methylene analogMAO-B320 nM
3,3-DimethylpiperazinePI3Kγ18 nM

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